RU-301

Kinome Profiling Selectivity Drug Discovery

RU-301 uniquely inhibits TAM signaling via extracellular protein-protein interaction blockade at Gas6-Ig1 interface, not the kinase domain. This provides unmatched kinome selectivity, eliminating confounding off-target effects of ATP-competitive inhibitors like R428. Essential for unambiguous mechanistic dissection of Axl, Tyro3, and Mertk roles in cancer metastasis and NASH fibrosis models.

Molecular Formula C21H19F3N4O4S
Molecular Weight 480.5 g/mol
Cat. No. B610589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-301
SynonymsRU-301;  RU 301;  RU301
Molecular FormulaC21H19F3N4O4S
Molecular Weight480.5 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29)
InChIKeyBPHPWPNHNGXNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU-301: A Selective Pan-TAM Inhibitor for Cancer and Fibrosis Research Applications


RU-301 is a small-molecule pan-TAM receptor inhibitor that targets the Axl, Tyro3, and Mertk kinases by binding at the interface between the Gas6 ligand and the Ig1 domain of each receptor . It is characterized by a molecular weight of 480.46 g/mol and high purity, typically >99% by HPLC . RU-301 is widely used in research focused on cancer biology, specifically tumorigenicity and metastasis, and in studies of nonalcoholic steatohepatitis (NASH) fibrosis . Its mechanism of action is distinct from ATP-competitive kinase inhibitors, providing a unique tool for dissecting TAM receptor biology.

RU-301 Specificity: Why Simple Kinase Inhibitor Substitution Compromises Experimental Integrity


Substituting RU-301 with a generic Axl or TAM inhibitor in a research or industrial assay introduces significant confounding variables that can invalidate results. Unlike ATP-competitive inhibitors like R428, which target the conserved kinase domain and often exhibit broad kinome cross-reactivity, RU-301 is an extracellular protein-protein interaction (PPI) inhibitor . This unique mechanism of action results in a distinct selectivity profile, as demonstrated by kinome-wide profiling showing RU-301 has minimal off-target kinase interactions compared to the polypharmacology of ATP-site binders [1]. Furthermore, RU-301's ability to potently block Gas6-induced cell migration and colony formation in cell-based assays at specific concentrations (e.g., 10 µM) is not a universal property of all TAM-targeting compounds; these functional outcomes are directly tied to its specific mode of action and cannot be assumed for other inhibitors like RU-302, which shows differential potency and efficacy in the same models [2].

RU-301 Comparative Performance: A Quantitative Evidence Guide for Scientific Decision-Making


RU-301 Exhibits Superior Kinome Selectivity vs. ATP-Competitive Inhibitor R428

In a direct head-to-head comparison using KinomeScan™ profiling, RU-301 demonstrated significantly fewer off-target kinase interactions than the ATP-competitive Axl inhibitor R428 [1]. This difference in kinome selectivity is critical for reducing off-target pharmacological effects in complex biological systems.

Kinome Profiling Selectivity Drug Discovery

Functional Efficacy in Blocking TAM-Mediated Tumorigenicity in Mice

RU-301 administered at 100 mg/kg via intraperitoneal injection significantly suppressed tumor growth in a H1299 xenograft mouse model, an effect that was also observed with the comparator RU-302 [1]. At a higher dose of 300 mg/kg, RU-301 also demonstrated significant tumor growth suppression, providing a dose-response relationship for its anti-tumorigenic activity [2].

In Vivo Efficacy Tumor Growth Xenograft Model

In Vitro Potency in Inhibiting TAM Phosphorylation

RU-301 potently inhibited Gas6-induced phosphorylation of TAM receptors in H1299 cells at a concentration of 10.0 µM [1]. Quantification of this effect revealed that RU-301 achieved a percent inhibition of Gas6-induced receptor activation that was comparable to that of RU-302 [2].

Cellular Assay Phosphorylation Signaling

Optimal Use Cases for RU-301: Translating Comparative Advantages into Experimental Success


High-Confidence Target Validation in TAM Receptor Biology

When conducting mechanistic studies to validate the role of TAM receptors in a specific cellular process (e.g., migration, invasion, efferocytosis), RU-301 is the preferred tool compound over ATP-competitive kinase inhibitors like R428. Its high kinome selectivity [1] minimizes off-target effects, allowing for more confident attribution of observed phenotypes to TAM receptor inhibition. This is critical for generating robust, reproducible data in target identification and validation campaigns.

In Vivo Preclinical Efficacy Studies for TAM-Driven Cancers

For researchers aiming to test the therapeutic potential of TAM pathway blockade in vivo, RU-301 provides a well-characterized and efficacious tool. Its demonstrated ability to significantly suppress tumor growth in a H1299 xenograft model at 100 mg/kg [1] establishes a validated experimental framework. This allows for direct replication of published protocols, saving time and resources in optimizing new in vivo studies and providing a reliable benchmark for comparing novel TAM-targeting strategies.

Investigating Gas6-TAM Signaling Without Kinase Domain Interference

RU-301 is uniquely suited for studies where the goal is to specifically inhibit the extracellular Gas6-TAM interaction without affecting the intracellular kinase domain. This is essential for dissecting the precise contributions of ligand binding versus kinase activity in TAM receptor function. Alternative ATP-competitive inhibitors, which target the kinase domain, cannot provide this level of mechanistic discrimination, making RU-301 an indispensable tool for advanced signaling research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for RU-301

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.